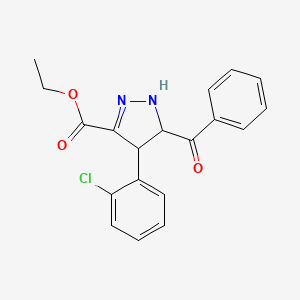![molecular formula C16H29N5O B6035279 2-[4-[(2-Aminopyrimidin-5-yl)methyl]-1-(2,2-dimethylpropyl)piperazin-2-yl]ethanol](/img/structure/B6035279.png)
2-[4-[(2-Aminopyrimidin-5-yl)methyl]-1-(2,2-dimethylpropyl)piperazin-2-yl]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-[(2-Aminopyrimidin-5-yl)methyl]-1-(2,2-dimethylpropyl)piperazin-2-yl]ethanol is a complex organic compound that features a piperazine ring substituted with an aminopyrimidine group and an ethanol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[(2-Aminopyrimidin-5-yl)methyl]-1-(2,2-dimethylpropyl)piperazin-2-yl]ethanol typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Aminopyrimidine Group: The aminopyrimidine group can be introduced via nucleophilic substitution reactions involving appropriate pyrimidine derivatives.
Attachment of the Ethanol Moiety: The ethanol group can be attached through alkylation reactions using ethylene oxide or similar reagents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-[4-[(2-Aminopyrimidin-5-yl)methyl]-1-(2,2-dimethylpropyl)piperazin-2-yl]ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form aldehydes or carboxylic acids.
Reduction: The aminopyrimidine group can be reduced to form corresponding amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the piperazine ring or the pyrimidine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions may involve the use of strong bases or acids, depending on the specific reaction.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-[4-[(2-Aminopyrimidin-5-yl)methyl]-1-(2,2-dimethylpropyl)piperazin-2-yl]ethanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-[4-[(2-Aminopyrimidin-5-yl)methyl]-1-(2,2-dimethylpropyl)piperazin-2-yl]ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminopyrimidine group may bind to active sites on enzymes, inhibiting their activity, while the piperazine ring can enhance the compound’s binding affinity and specificity. The ethanol moiety may also play a role in modulating the compound’s solubility and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminopyrimidine: A simpler compound with similar biological activity.
Piperazine Derivatives: Compounds with similar structural features and pharmacological properties.
Ethanolamines: Compounds with similar functional groups and chemical reactivity.
Uniqueness
2-[4-[(2-Aminopyrimidin-5-yl)methyl]-1-(2,2-dimethylpropyl)piperazin-2-yl]ethanol is unique due to its combination of a piperazine ring, aminopyrimidine group, and ethanol moiety, which together confer specific chemical and biological properties that are not found in simpler or less complex analogs.
Propriétés
IUPAC Name |
2-[4-[(2-aminopyrimidin-5-yl)methyl]-1-(2,2-dimethylpropyl)piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29N5O/c1-16(2,3)12-21-6-5-20(11-14(21)4-7-22)10-13-8-18-15(17)19-9-13/h8-9,14,22H,4-7,10-12H2,1-3H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXCLPEYZRGLBMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CN1CCN(CC1CCO)CC2=CN=C(N=C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.43 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![ethyl 1-{[5-(methoxymethyl)-2-furyl]methyl}-3-(2-methylbenzyl)-3-piperidinecarboxylate](/img/structure/B6035196.png)



![3,4-dihydro-2H-chromen-3-yl[(1-phenyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B6035236.png)
![1-(Cyclopropylmethyl)-3-hydroxy-3-[[methyl-[(3-phenyl-1,2-oxazol-5-yl)methyl]amino]methyl]piperidin-2-one](/img/structure/B6035249.png)
![1-(3-NITROPHENYL)-2-{[4-PHENYL-5-(THIOPHEN-2-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ETHAN-1-ONE](/img/structure/B6035251.png)
![4-cyclopentyl-3-{2-oxo-2-[4-(3-pyridinyloxy)-1-piperidinyl]ethyl}-2-piperazinone](/img/structure/B6035252.png)
![Sodium;1-[(9,10-dioxoanthracen-1-yl)amino]-1-oxopentane-2-sulfonate](/img/structure/B6035259.png)
![4-[(Z)-1-(2-CHLOROANILINO)METHYLIDENE]-1-(4-FLUOROPHENYL)-3-METHYL-1H-PYRAZOL-5-ONE](/img/structure/B6035270.png)
![1-(1-ethyl-1H-imidazol-2-yl)-N-({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methylmethanamine](/img/structure/B6035274.png)
![1-(4-methylphenyl)-4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]piperazine](/img/structure/B6035276.png)
![3-(3-Methylphenyl)-2-[(2-phenylethyl)sulfanyl]-3,4-dihydroquinazolin-4-one](/img/structure/B6035277.png)
![3-(4-Chlorophenyl)-2-methyl-7-thiophen-2-yl-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6035281.png)
